molecular formula C8H8INO B185425 3-Iodo-4-methylbenzamide CAS No. 269411-70-3

3-Iodo-4-methylbenzamide

Cat. No.: B185425
CAS No.: 269411-70-3
M. Wt: 261.06 g/mol
InChI Key: VUXPDGVNLAIPIS-UHFFFAOYSA-N
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Description

3-Iodo-4-methylbenzamide is an organic compound with the molecular formula C8H8INO. It is a white crystalline solid that is soluble in organic solvents. This compound belongs to the class of amides and is characterized by the presence of an iodine atom and a methyl group attached to a benzene ring, along with an amide functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-4-methylbenzamide typically involves the iodination of 4-methylbenzamide. One common method is the reaction of 4-methylbenzamide with iodine and a suitable oxidizing agent, such as sodium hypochlorite, in an organic solvent like acetic acid. The reaction is carried out under reflux conditions to ensure complete iodination.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 3-Iodo-4-methylbenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

    Reduction Reactions: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a catalyst.

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

    Substitution: Products depend on the nucleophile used, such as 3-azido-4-methylbenzamide or 3-thiocyanato-4-methylbenzamide.

    Oxidation: 3-Iodo-4-methylbenzoic acid.

    Reduction: 3-Iodo-4-methylbenzylamine.

Scientific Research Applications

3-Iodo-4-methylbenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of 3-Iodo-4-methylbenzamide is not fully understood, but it is believed to interact with specific molecular targets in biological systems. The iodine atom may play a role in its biological activity by facilitating interactions with enzymes or receptors. Further research is needed to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

    3-Bromo-4-methylbenzamide: Similar structure but with a bromine atom instead of iodine.

    4-Methylbenzamide: Lacks the halogen atom, making it less reactive in certain chemical reactions.

    3-Iodo-4-chlorobenzamide:

Uniqueness: 3-Iodo-4-methylbenzamide is unique due to the presence of the iodine atom, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and potential biological activities that are not observed with its analogs.

Properties

IUPAC Name

3-iodo-4-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8INO/c1-5-2-3-6(8(10)11)4-7(5)9/h2-4H,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUXPDGVNLAIPIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20356798
Record name 3-iodo-4-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20356798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

269411-70-3
Record name 3-iodo-4-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20356798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

3-Iodo-4-methyl benzoic acid was converted to the corresponding benzamide according to the procedure described for compound la above ((COCl)2, NH4OH), to provide 3-iodo-4-methyl benzamide in 93% yield. Further conversion according to Method B described above provided compound 10 in 48% yield. 1H NMR (CDCl3) δ 8.02 (1 H, d, J=1.6 Hz), 7.95 (1 H, d, J=7.9 Hz), 7.29 (1 H, d, J=7.9 Hz), 6.46 (1 H, d, J=15.9 Hz), 6.10 (1 H, br s), 5.75 (1 H, br s), 4.08 (2 H, q, J=7.1 Hz), 2.48 (3 H, s), 1.42 (3 H, t, J=7.1 Hz) Anal. (C13H12N2O3.0.2 H2O) C, H, N.
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Synthesis routes and methods II

Procedure details

1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (5.49 g, 28.6 mmol), 1H-benzo[d][1,2,3]triazol-1-ol hydrate (3.90 g, 28.9 mmol) and 32% aqueous ammonium hydroxide solution (1.10 mL, 28.7 mmol) were sequentially added to a stirred solution of 3-iodo-4-methylbenzoic acid (5.00 g, 19.1 mmol) in N,N′-dimethylformamide (15 mL) at room temperature. After stirring overnight, the mixture was concentrated in vacuo and water and dichloromethane were added to the mixture. The organic layer was washed with 2N aqueous sodium hydroxide solution, brine, dried (MgSO4) and evaporated to give the title compound (4.34 g, 70%) as a yellow solid.
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5 g
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70%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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